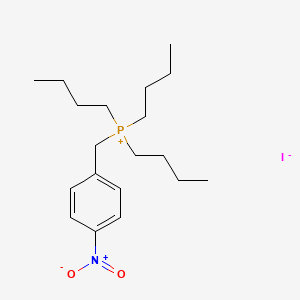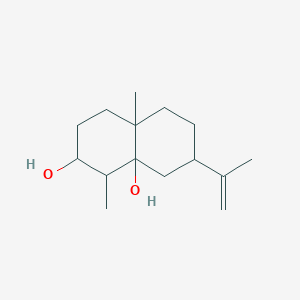
1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol is an organic compound that belongs to the class of naphthalene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol typically involves multiple steps, including:
Formation of the naphthalene core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of substituents: The methyl and prop-1-en-2-yl groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Utilized in the production of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. For example, hydroxyl groups may participate in hydrogen bonding, while alkyl groups may influence hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,4a-Dimethyl-7-(prop-1-en-2-yl)naphthalene: Lacks hydroxyl groups.
1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene: Lacks hydroxyl groups and has a fully saturated naphthalene core.
1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-dione: Contains carbonyl groups instead of hydroxyl groups.
Uniqueness
1,4a-Dimethyl-7-(prop-1-en-2-yl)octahydronaphthalene-2,8a(1h)-diol is unique due to the presence of both hydroxyl groups and the specific arrangement of its substituents. This combination of features may confer distinct chemical and biological properties, making it valuable for specific applications.
Propiedades
Número CAS |
73839-11-9 |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
1,4a-dimethyl-7-prop-1-en-2-yl-1,2,3,4,5,6,7,8-octahydronaphthalene-2,8a-diol |
InChI |
InChI=1S/C15H26O2/c1-10(2)12-5-7-14(4)8-6-13(16)11(3)15(14,17)9-12/h11-13,16-17H,1,5-9H2,2-4H3 |
Clave InChI |
XLZGTSHBYJETKL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCC2(C1(CC(CC2)C(=C)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




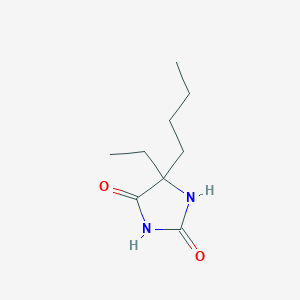
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)


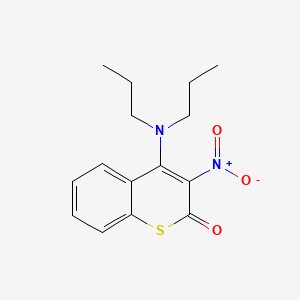
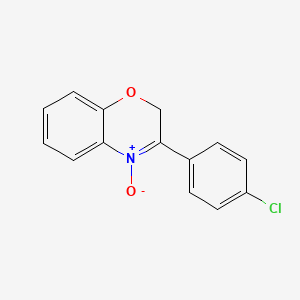
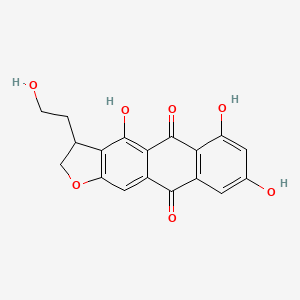

![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)

![Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14455396.png)
